molecular formula C15H12ClN3O B12360971 7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

Cat. No.: B12360971
M. Wt: 291.68 g/mol
InChI Key: HEFRPWRJTGLSSV-QNRGXRCJSA-N
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Description

7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one, also known as 7-aminoclonazepam, is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. 7-aminoclonazepam is a primary metabolite of clonazepam, a well-known benzodiazepine used for its anticonvulsant and anxiolytic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-aminoclonazepam typically involves the reduction of clonazepam. One common method includes the use of catalytic hydrogenation where clonazepam is treated with hydrogen gas in the presence of a palladium catalyst. This reaction reduces the nitro group of clonazepam to an amino group, resulting in the formation of 7-aminoclonazepam .

Industrial Production Methods

Industrial production of 7-aminoclonazepam follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-aminoclonazepam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

7-aminoclonazepam exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism is similar to other benzodiazepines, which are known for their sedative, anxiolytic, and anticonvulsant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-aminoclonazepam is unique due to its role as a primary metabolite of clonazepam. Its presence in biological samples can serve as a biomarker for clonazepam use and abuse. Additionally, its specific interactions with GABA receptors and its distinct metabolic pathway differentiate it from other benzodiazepines .

Properties

Molecular Formula

C15H12ClN3O

Molecular Weight

291.68 g/mol

IUPAC Name

7-amino-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H12ClN3O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8,17H2,(H,19,20)/i5+1,6+1,7+1,9+1,11+1,13+1

InChI Key

HEFRPWRJTGLSSV-QNRGXRCJSA-N

Isomeric SMILES

C1C(=O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13CH]2)N)C(=N1)C3=CC=CC=C3Cl

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3Cl

Origin of Product

United States

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